D-Gluconic acid calcium salt, hydrate

Description

Overview of D-Gluconic Acid and Related Polyhydroxycarboxylic Acid Systems

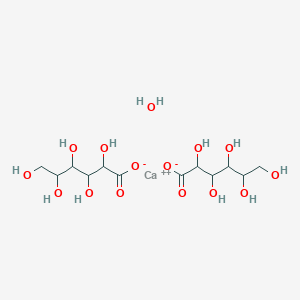

D-gluconic acid is a polyhydroxycarboxylic acid, a class of organic compounds characterized by the presence of multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. elsevierpure.compmpinc.com Its chemical structure consists of a six-carbon chain with five hydroxyl groups, mirroring the open-chain form of glucose, and terminates in a carboxylic acid group. wikipedia.org This structure classifies it as an aldonic acid, which are sugar acids with the general chemical formula HO2C(CHOH)nCH2OH. wikipedia.org

Naturally found in fruits, honey, and wine, D-gluconic acid and its derivatives are important intermediates in carbohydrate metabolism in living organisms. wikipedia.orgoecd.org In aqueous solutions, D-gluconic acid exists in equilibrium with its cyclic esters, glucono-δ-lactone and glucono-γ-lactone. pmpinc.comacs.org A key characteristic of gluconic acid is its excellent chelating power, particularly in alkaline solutions, where it can bind with di- and trivalent metal ions such as calcium (Ca2+), iron (Fe2+), and aluminum (Al3+). pmpinc.comwikipedia.org This property makes it a superior chelating agent compared to many other compounds. pmpinc.com

The salts of gluconic acid, known as gluconates, are formed when the acidic proton of the carboxyl group is replaced by a metal cation. wikipedia.org These salts, including sodium gluconate and calcium gluconate, readily dissociate in water to yield the gluconate anion and the respective metal cation. oecd.org

Table 1: Properties of D-Gluconic Acid

| Property | Value |

|---|---|

| Molecular Formula | C6H12O7 |

| Molar Mass | 196.155 g·mol−1 |

| Appearance | Colorless crystals |

| Melting Point | 131 °C (268 °F; 404 K) |

| Solubility in water | 316 g/L |

Note: Data sourced from various chemical databases and may vary slightly between sources.

Historical Context and Evolution of Research into D-Gluconate Salts

The initial preparation of gluconic acid is credited to Hlasiwetz and Habermann in 1870 through the chemical oxidation of glucose. wikipedia.org A decade later, in 1880, Boutroux successfully isolated gluconic acid produced via glucose fermentation. wikipedia.org A significant milestone in the production of gluconic acid occurred in 1929 with the development of deep-tank fermentation using the fungus Aspergillus niger. wikipedia.org This process was instrumental for its use as a food acidity regulator and cleaning agent. wikipedia.org

The ability of the gluconate anion to chelate metal ions has been a driving force in the research and application of its salts. wikipedia.org Early studies by Bernhauer highlighted that the production of gluconic acid by A. niger was highly pH-dependent and yielded high amounts when neutralized with calcium carbonate. srce.hr This led to the development and study of various gluconate salts, including calcium gluconate.

Calcium gluconate itself entered medical use in the 1920s. wikipedia.org Research into gluconate salts has since expanded to explore their diverse applications, from their role as mineral supplements to their use in industrial processes. srce.hrnih.gov For instance, sodium gluconate's chelating properties have been utilized in cleaning solutions for the food industry to prevent scale formation. srce.hr

Contemporary Significance and Broader Research Landscape for D-Gluconic Acid Calcium Salt Hydrate (B1144303)

In contemporary research, D-gluconic acid calcium salt hydrate continues to be a subject of investigation due to its versatile properties. It is recognized for its antiseptic and chelating capabilities. medchemexpress.com The compound is used in research to inhibit the activity of certain enzymes. biosynth.com For example, it has been shown to inhibit enzymes involved in the methyl glycosides pathway and lipid metabolism. biosynth.com

The antifungal properties of D-gluconic acid, a metabolite produced by some Pseudomonas species, are also an area of active research. medchemexpress.com In the field of materials science and construction, gluconates are used as concrete admixtures to retard the cement hydration process. wikipedia.org

Furthermore, recent research has explored the use of gluconic acid as a chelating agent for the extraction of rare earth elements from industrial waste, presenting a more environmentally friendly alternative to strong acids. acs.org The compound's role in biological systems is also under investigation, with studies looking into its effects on cellular processes. For instance, it has been observed to inhibit cortisol production in cell cultures. biosynth.com

Table 2: Chemical Identifiers for D-Gluconic Acid Calcium Salt

| Identifier | Value |

|---|---|

| CAS Number | 299-28-5 |

| Molecular Formula | C12H22CaO14 |

| Molecular Weight | 430.37 g/mol |

Note: Data sourced from PubChem and other chemical databases. nih.govnih.govthermofisher.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFVCRGJZBQGX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Production Pathways

Chemical and Catalytic Oxidation Routes for D-Gluconic Acid Precursors

The oxidation of D-glucose to D-gluconic acid serves as a foundational step in the production of its calcium salt. This transformation can be achieved through various chemical and catalytic methods, which offer alternatives to traditional fermentation processes. These routes often involve heterogeneous catalysis and controlled oxidation strategies to ensure high yields and product purity.

Heterogeneous Catalysis (e.g., Au/C catalysts, non-noble metal catalysts)

Heterogeneous catalysis has emerged as a promising avenue for the selective oxidation of glucose. Noble metal catalysts, particularly gold nanoparticles supported on carbon (Au/C), have demonstrated exceptional activity and selectivity under mild reaction conditions. scialert.netresearchgate.net The catalytic performance of Au/C catalysts is influenced by factors such as particle size, the choice of support material, and reaction parameters like temperature and pH. scialert.netmdpi.com Research has shown that smaller gold nanoparticles generally exhibit higher catalytic activity. mit.edu

Beyond noble metals, significant research has been directed towards the development of more cost-effective non-noble metal catalysts. cecri.res.in Cobalt-based catalysts, for instance, have been investigated for the oxidation of D-glucose. One study reported an 82% yield of sodium gluconate using a 5 wt.% Co/Al2O3 catalyst under mild conditions (60°C, pH 9, 1 atm, 3h), demonstrating high selectivity. cecri.res.in The catalytic mechanism involves the activation of an oxidizing agent, such as hydrogen peroxide, by the cobalt crystallites to form reactive oxygen species that subsequently oxidize the glucose. cecri.res.in Other studies have explored bimetallic catalysts, such as Pd-Bi, which have also shown effectiveness in the selective oxidation of glucose to gluconic acid. core.ac.ukgoogle.com

| Catalyst | Support | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| Gold (Au) | Carbon (C) | Molecular Oxygen | High activity and selectivity under mild conditions; performance is particle-size dependent. | scialert.netmdpi.commit.edu |

| Cobalt (Co) | Alumina (Al2O3) | Hydrogen Peroxide | Achieved 82% yield of sodium gluconate with ~100% selectivity under mild conditions. | cecri.res.in |

| Palladium-Bismuth (Pd-Bi) | Alumina (Al2O3) | Not specified | Effective for selective oxidation; catalyst composition impacts performance. | core.ac.uk |

| Gold-Palladium (Au-Pd) | Ceria nanorods | Not specified | Developed for the oxidation of glucose to gluconic acid. | stanford.edu |

Controlled Oxidation Strategies

Controlled oxidation strategies are crucial for maximizing the yield of gluconic acid while minimizing the formation of byproducts. These strategies often involve the careful selection of reaction conditions and the use of specific catalytic systems. For example, the oxidation of glucose can be controlled to favor the formation of gluconic acid over other oxidation products like glucaric acid. wur.nl The reaction pathway typically proceeds through the initial oxidation of the aldehyde group at the C1 position of glucose. mit.edu

One approach involves the use of a computer-controlled reactor to maintain precise conditions, such as temperature, pH, and oxygen supply. wur.nl Electrocatalytic reactors have also been employed to achieve controllable oxidation, where parameters like current density can be adjusted to influence the product selectivity. wur.nl In one such system using a nano-MnO2 loaded titanium electrode, a 98% conversion of glucose was achieved with high selectivity towards gluconic and glucaric acids under optimized conditions. wur.nl

Electrochemical Synthesis and Process Optimization for Calcium Gluconate

Electrochemical synthesis offers a direct route to calcium gluconate from glucose. This method involves the electrolytic oxidation of a glucose solution, typically in the presence of a bromide salt and calcium carbonate. researchgate.netchemrxiv.org The process is valued for its potential for high conversion rates and the absence of significant byproducts. researchgate.net

Electrolytic Cell Design and Efficiency Considerations

The design of the electrolytic cell is a critical factor in the efficiency of calcium gluconate production. Undivided flow cells with graphite (B72142) electrodes are commonly employed. researchgate.net Key parameters influencing the process include current density, temperature, and electrolyte concentration. nih.gov For instance, a typical setup might use graphite for both the anode and cathode with an electrolyte solution containing sodium bromide and a suspension of calcium carbonate. researchgate.net

Process efficiency is often measured by current efficiency and energy consumption. researchgate.net Studies have shown that it is possible to achieve high yields (around 90%) and conversion rates (95%) with current efficiencies also around 90%. researchgate.net The energy consumption for such a process has been reported to be approximately 1.8 kWh/kg of calcium gluconate produced. researchgate.net Optimization of parameters such as flow rate and current density is essential for minimizing costs and maximizing output. nih.gov

| Parameter | Value/Description | Reference |

|---|---|---|

| Anode | Graphite | researchgate.net |

| Cathode | Graphite | researchgate.net |

| Electrolyte | NaBr and CaCO3 in aqueous glucose solution | researchgate.netresearchgate.net |

| Current Density | 2 - 3 A/dm² | researchgate.net |

| Temperature | 45 - 50 °C | researchgate.net |

| Cell Type | Undivided flow cell | researchgate.net |

| Yield | ~90% | researchgate.net |

| Current Efficiency | ~90% | researchgate.net |

| Energy Consumption | ~1.8 Kwh/kg | researchgate.net |

Bromide-Free Production Techniques

A significant challenge in the traditional electrochemical synthesis of calcium gluconate is the presence of residual bromide in the final product. researchgate.netnist.gov This necessitates additional purification steps to produce a product suitable for pharmaceutical applications. researchgate.net Consequently, there is considerable interest in developing bromide-free production techniques.

Research has focused on direct electro-oxidation of glucose on various electrode materials. Gold electrodes, for example, have been studied for their ability to oxidize glucose directly, although the mechanism can be complex and pH-dependent. Other materials, such as platinum-based catalysts, have also been investigated. The selectivity of the oxidation process can be influenced by the oxidation state of the catalyst; for instance, PtOₓ favors the formation of gluconate. While these direct methods are promising for eliminating the need for bromide, further research is needed to optimize their efficiency and scalability for industrial production.

Biotechnological Production of D-Gluconic Acid and its Calcium Salt

Biotechnological routes, primarily fermentation, remain the most widely used methods for the industrial production of D-gluconic acid and its salts. These processes leverage the metabolic capabilities of specific microorganisms to convert glucose into gluconic acid with high efficiency and selectivity.

The most prominent microorganisms used for this purpose are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans. nist.gov A. niger is favored for its ability to produce substantial amounts of gluconic acid in submerged fermentation. The process involves the enzyme glucose oxidase, which catalyzes the oxidation of glucose to glucono-δ-lactone, which then hydrolyzes to gluconic acid. The production is highly dependent on culture conditions such as pH, temperature, and nutrient composition. researchgate.net For instance, optimal gluconic acid yields with A. niger have been achieved at a temperature of 30°C and an initial pH of 6.0.

Gluconobacter oxydans is another effective microorganism for gluconic acid production. It utilizes a membrane-bound glucose dehydrogenase for the oxidation of glucose. This bacterium is known for its rapid and incomplete oxidation of sugars and is tolerant to inhibitors found in lignocellulosic hydrolysates, making it suitable for processes using alternative feedstocks. Sequential fermentation processes have been developed where G. oxydans is used to convert glucose to gluconic acid from enzymatic hydrolysates of materials like corncobs.

| Microorganism | Key Enzyme | Typical Process | Noteworthy Characteristics | Reference |

|---|---|---|---|---|

| Aspergillus niger | Glucose oxidase | Submerged fermentation | High yields, robust growth, well-established industrial process. | nist.gov |

| Gluconobacter oxydans | Glucose dehydrogenase | Aerobic fermentation | Rapid oxidation, tolerance to inhibitors, suitable for alternative feedstocks. |

Microbial Fermentation Systems

Microbial fermentation is the cornerstone of industrial D-gluconic acid production. researchgate.net This process leverages the metabolic capabilities of various microorganisms to efficiently oxidize D-glucose to D-gluconic acid. A diverse range of bacteria and fungi are employed for this purpose, with Aspergillus niger and Gluconobacter oxydans being the most prominent industrial strains. researchgate.netnih.gov Other notable microorganisms include species of Pseudomonas, Acetobacter, and Aureobasidium pullulans. nih.govwalshmedicalmedia.comnih.gov

Aspergillus niger : This filamentous fungus is a workhorse in the biotechnology industry, renowned for its capacity to produce substantial amounts of gluconic acid. nih.govnih.gov It is particularly favored for its robust growth and the relative ease of separating the final product from its mycelial biomass. nih.gov A. niger utilizes an intracellular enzyme, glucose oxidase, for the conversion process. nih.gov Submerged fermentation is a common technique, with studies showing significant gluconic acid yields (e.g., 85.2 g/L with 86.97% glucose conversion) in stirred-tank fermenters. walshmedicalmedia.com

Gluconobacter oxydans : This acetic acid bacterium is distinguished by its powerful periplasmic membrane-bound dehydrogenases that perform incomplete oxidation of various sugars and alcohols. mdpi.comnih.gov G. oxydans is highly efficient in converting glucose to gluconic acid, often achieving nearly quantitative yields. researchgate.net Its industrial applications are extensive, contributing to the production of vitamin C precursors, dihydroxyacetone, and gluconic acid. nih.gov It is often preferred for continuous fermentation processes. daneshyari.com

Pseudomonas : Various species of Pseudomonas are capable of producing gluconic acid through the action of a membrane-bound glucose dehydrogenase (Gcd). nih.govasm.org This process is linked to important biocontrol traits, as the produced acid can help solubilize mineral phosphates and inhibit the growth of pathogenic fungi in the plant rhizosphere. nih.govasm.orgnih.gov

Acetobacter : As part of the Acetobacteraceae family, like Gluconobacter, Acetobacter species are known for their oxidative fermentation capabilities. nih.gov

Aureobasidium pullulans : This yeast-like fungus has been developed for both continuous and discontinuous fermentation processes for gluconic acid production, presenting an alternative to the traditional fungal methods. nih.gov

The biological conversion of glucose to gluconic acid is catalyzed by specific oxidoreductase enzymes. The two primary enzymes involved are glucose oxidase and glucose dehydrogenase. researchgate.net

β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ (catalyzed by Glucose Oxidase)

D-glucono-δ-lactone + H₂O → D-gluconic acid (spontaneous hydrolysis)

The presence of catalase is often crucial in industrial processes to break down the hydrogen peroxide, which can inhibit and damage the glucose oxidase enzyme. nih.govrsc.org

Glucose Dehydrogenase (GDH): This enzyme is characteristic of bacteria such as Gluconobacter and Pseudomonas. nih.govnih.gov GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone but utilizes different cofactors, such as PQQ (pyrroloquinoline quinone) in the membrane-bound form or NAD(P)⁺ in the cytoplasmic form, instead of molecular oxygen. nih.govnih.govmatthey.com This pathway avoids the production of inhibitory hydrogen peroxide. nih.gov The reaction is highly efficient and forms the basis of Gluconobacter's industrial utility. researchgate.net

| Enzyme | Source Organism (Example) | Catalytic Mechanism | Byproduct |

| Glucose Oxidase (GOD) | Aspergillus niger | Oxidizes β-D-glucose using molecular oxygen (O₂) | Hydrogen Peroxide (H₂O₂) |

| Glucose Dehydrogenase (GDH) | Gluconobacter oxydans | Oxidizes D-glucose using cofactors (e.g., PQQ, NAD(P)⁺) | None (cofactor is regenerated) |

To improve the economic viability of gluconic acid production, significant research has focused on enhancing the capabilities of producer strains through genetic and metabolic engineering. nih.gov The primary goals are to increase product yield, titer, and productivity while minimizing byproduct formation. boku.ac.at

For Aspergillus niger, a widely used industrial host, genetic toolboxes have been developed to fine-tune gene expression. boku.ac.at This includes the characterization of novel constitutive promoters that allow for varying levels of gene expression. boku.ac.at By placing key enzyme-encoding genes, like that for glucose oxidase, under the control of strong promoters, the metabolic flux towards gluconic acid can be significantly increased. nih.govnih.gov For example, enhancing the thermostability and pH tolerance of glucose oxidase from A. niger through in silico design has been shown to more than double the gluconic acid yield, achieving almost complete conversion of high concentrations of glucose (324 g/L) in 18 hours. nih.govfrontiersin.org

In Gluconobacter oxydans, metabolic engineering efforts have targeted the overexpression of genes directly involved in the oxidation pathway and the knockout of genes leading to unwanted byproducts, such as 2-keto-D-gluconic acid. nih.gov However, the development of powerful recombinant strains in G. oxydans has been somewhat limited by a scarcity of suitable genetic tools. nih.gov

The efficiency and selectivity of microbial fermentation are highly dependent on the precise control of various physical and chemical parameters. nih.gov

pH: This is one of the most critical factors influencing both microbial growth and product formation. nih.govnih.gov For Aspergillus niger, the optimal pH for gluconic acid production is typically in the range of 4.5 to 6.5. nih.govsrce.hr If the pH drops below 3.5, the fungus may shift its metabolism towards producing other organic acids, like citric acid, through the TCA cycle. nih.govfrontiersin.org Consequently, a neutralizer, such as calcium carbonate, is often added to the fermentation medium to maintain the pH in the optimal range, which also directly facilitates the formation of calcium gluconate. srce.hr In Gluconobacter fermentations, a low pH can be strategically used to inhibit the secondary oxidation of gluconic acid to keto-gluconic acids, thereby improving the purity of the final product. nih.govmdpi.com

Temperature: The optimal temperature for fermentation is specific to the microorganism. For A. niger, it is generally around 30°C. nih.govals-journal.com For yeast-like fungi, the suitable range is often 29 to 31°C, with even a slight increase to 32°C potentially reducing biomass and product concentration. srce.hr

Dissolved Oxygen (DO): The enzymatic conversion of glucose to gluconic acid is a strictly aerobic process, making oxygen supply a crucial parameter. nih.govfrontiersin.org High aeration rates are necessary to maintain a sufficient dissolved oxygen concentration, as the volumetric oxygen transfer coefficient can significantly influence the reaction rate. nih.govfrontiersin.org

Substrate Concentration: High initial glucose concentrations (120–350 g/L) are typically used to achieve high product titers. nih.govfrontiersin.org However, very high concentrations can sometimes lead to substrate inhibition. researchgate.net

| Parameter | Organism (Example) | Optimal Range/Condition | Impact on Yield and Purity |

| pH | Aspergillus niger | 4.5 - 6.5 | Prevents shift to citric acid production; maximizes enzyme activity. nih.govsrce.hr |

| pH | Gluconobacter oxydans | < 3.5 | Inhibits formation of keto-gluconic acid byproducts. nih.gov |

| Temperature | Aspergillus niger | ~30°C | Optimizes fungal growth and enzyme function. nih.gov |

| Dissolved Oxygen | Aspergillus niger | High aeration | Essential for the aerobic oxidation reaction catalyzed by glucose oxidase. nih.gov |

| Glucose Concentration | Aspergillus niger | 120 - 350 g/L | High substrate levels drive high product formation. frontiersin.org |

To improve process efficiency, reusability of the biocatalyst, and product purity, immobilization techniques are widely employed. frontiersin.org Both whole microbial cells and isolated enzymes can be immobilized on various supports. nih.govfrontiersin.org

Immobilized Enzymes: The use of immobilized enzymes, such as glucose oxidase and catalase, offers a promising alternative to whole-cell fermentation, eliminating byproduct formation from cellular metabolism and simplifying downstream processing. researchgate.net Enzymes can be immobilized on various supports, including hierarchically porous silica (B1680970), magnetic zirconia, and polymer membranes. nih.govnih.govacs.org For example, an engineered glucose dehydrogenase immobilized on a silica support demonstrated high efficiency and stability, permitting multiple reuse cycles for converting glucose to gluconic acid. nih.govresearchgate.net Co-immobilizing glucose oxidase with catalase is a particularly effective strategy, as it provides in situ decomposition of the inhibitory hydrogen peroxide byproduct, leading to higher yields (at least 95%) and improved operational stability. nih.gov

Downstream Processing and Purification from Fermentation Broths

Following fermentation, the target product, D-gluconic acid (often in the form of its calcium salt), must be separated and purified from the complex fermentation broth, which contains residual substrate, microbial cells, proteins, and other metabolites. researchgate.netdaneshyari.com This downstream processing can account for a significant portion of the total production cost. daneshyari.com

Conventional purification involves several steps, including the separation of mycelia (e.g., by filtration or centrifugation), followed by processes like evaporation, adsorption, and crystallization. researchgate.netnih.gov More advanced, integrated approaches using membrane technology are being developed to create greener and more efficient processes. daneshyari.comhep.com.cn

Crystallization is a key step for obtaining a high-purity solid product. After the initial removal of biomass and other large impurities, the fermentation broth is typically concentrated. The calcium salt of gluconic acid has lower solubility than the free acid or its sodium salt, which facilitates its precipitation and crystallization from the aqueous solution.

Alcohol-aided crystallization is a common technique used to enhance the recovery of calcium gluconate. By adding a water-miscible organic solvent, such as ethanol, to the concentrated gluconate solution, the solubility of the calcium gluconate is significantly reduced, leading to its precipitation out of the solution. This method allows for efficient separation and yields a product of high purity.

Membrane Separation and Ion Exchange Chromatography

The purification of D-gluconic acid from complex mixtures, such as fermentation broths, is a critical step in its production. High costs in the production of organic acids by fermentation are often attributed to the separation and purification stages. daneshyari.com Membrane separation and ion exchange chromatography are advanced methodologies employed to achieve high purity D-gluconic acid.

Membrane Separation

Membrane-based purification, particularly nanofiltration (NF), has emerged as a "green technology" for separating gluconic acid. daneshyari.comhep.com.cn This pressure-driven process utilizes semi-permeable membranes to separate molecules based on size and charge. daneshyari.comdtu.dk In the context of gluconic acid production, nanofiltration is effective in separating the acid from unconverted substrates like glucose, as well as other fermentation byproducts. hep.com.cn

The principle of separation relies on electrostatic repulsion between the charged gluconate anion and the surface of the nanofiltration membrane. dtu.dk At a pH above its pKa of 3.7, gluconic acid exists predominantly as the negatively charged gluconate ion. dtu.dk This charge leads to a high retention of gluconate by the negatively charged surface of certain NF membranes, while smaller, uncharged molecules like glucose can pass through. dtu.dk Studies have demonstrated that polyamide nanofiltration membranes can retain over 85% of unconverted glucose while allowing 88% of the gluconic acid to permeate under optimized conditions. hep.com.cn

A membrane-integrated hybrid fermentation system has been shown to produce 93 g/L of gluconic acid with 98% purity. daneshyari.com The performance of such systems is influenced by several operational parameters.

Table 1: Optimized Conditions for Gluconic Acid Purification via Nanofiltration

| Parameter | Optimal Value | Outcome | Source |

|---|---|---|---|

| Trans-membrane Pressure (TMP) | 12 bar | 88% gluconic acid permeation | hep.com.cn |

| Cross-flow Rate (CFR) | 400 L∙h⁻¹ | 88% gluconic acid permeation | hep.com.cn |

Ion Exchange Chromatography

Ion exchange chromatography (IEX) is a powerful technique for purifying charged molecules like gluconic acid. unc.edufredhutch.org This method separates molecules based on their net surface charge by utilizing a stationary phase (resin) with ion exchange sites. unc.edu For the purification of gluconic acid, cation exchange chromatography is particularly useful for converting gluconate salts to the free acid. frontiersin.org

In a typical process, a solution containing a salt of gluconic acid, such as sodium gluconate, is passed through a cation exchange resin column in the H+ form. frontiersin.orgmsrjournal.com The positively charged cations (e.g., Na+) in the solution are adsorbed by the resin, which in turn releases H+ ions. msrjournal.com These H+ ions then combine with the gluconate anions to form free D-gluconic acid. This method effectively removes the metal cations, yielding a high-purity gluconic acid solution. frontiersin.orggoogle.com This technique can also be employed to remove gluconic acid from solutions like wine by exchanging it for a stronger acid, such as tartaric acid, that has been pre-loaded onto an anion exchange resin. core.ac.uk

The combination of membrane separation and ion exchange chromatography can be used in a multi-step purification process to achieve technical-grade gluconic acid or its salts. frontiersin.org For instance, after initial separation of cells and larger impurities, ion exchange can be used for desalting and final purification. frontiersin.org

Derivatization from D-Gluconic Acid and Other Precursors

D-gluconic acid calcium salt, hydrate (B1144303) is primarily synthesized through the neutralization of D-gluconic acid. The acid itself is commonly produced via the fermentation of glucose or by the catalytic oxidation of glucose. chembk.comgoogle.com

A prevalent method involves the direct neutralization of a D-gluconic acid solution with a calcium base. Calcium hydroxide (B78521) (milk of lime) or calcium carbonate are typically used for this purpose. google.comresearchgate.net The reaction proceeds as follows:

2C₆H₁₂O₇ (D-Gluconic Acid) + Ca(OH)₂ (Calcium Hydroxide) → C₁₂H₂₂CaO₁₄ (Calcium Gluconate) + 2H₂O

This process is often integrated directly into the fermentation or oxidation stage. By adding the calcium base during the bioconversion of glucose, the pH of the medium is controlled, preventing the accumulation of free acid which can inhibit the microbial or catalytic activity. chembk.comgoogle.com The resulting product, calcium gluconate, can then be recovered from the solution. chembk.com

Another synthetic route involves a replacement reaction starting from a different salt of gluconic acid or from calcium gluconate itself to produce other derivatives. For example, high-purity D-gluconic acid can be obtained from calcium gluconate by reacting it with sulfuric acid. google.com In this reaction, insoluble calcium sulfate (B86663) precipitates, leaving the gluconic acid in solution. google.com

C₁₂H₂₂CaO₁₄ (Calcium Gluconate) + H₂SO₄ (Sulfuric Acid) → 2C₆H₁₂O₇ (D-Gluconic Acid) + CaSO₄ (Calcium Sulfate)

The precipitated calcium sulfate is then removed by filtration. google.com The resulting gluconic acid solution can be further purified, for instance, by passing it through ion exchange resin columns. google.com Conversely, calcium gluconate can serve as a precursor for synthesizing other gluconate salts, such as those of magnesium, zinc, or iron, through replacement reactions with the corresponding sulfates. google.comgoogle.com

An electrochemical method has also been described for producing calcium gluconate. This process involves the electrolysis of an aqueous glucose solution in the presence of a bromide salt (like KBr) and calcium carbonate. The electrolysis generates hypobromite, a mild oxidizing agent that converts the aldehyde group of glucose to a carboxylic acid group, forming gluconic acid. The gluconic acid then reacts in situ with the calcium carbonate to yield calcium gluconate. researchgate.net

Table 2: Summary of Synthetic Pathways to D-Gluconic Acid Calcium Salt

| Precursor(s) | Reagent(s) | Key Process | Product | Source |

|---|---|---|---|---|

| D-Gluconic Acid | Calcium Hydroxide or Calcium Carbonate | Neutralization | D-Gluconic acid calcium salt | google.comresearchgate.net |

| Glucose | Au/C Catalyst, O₂, Calcium Hydroxide | Catalytic Oxidation & Neutralization | D-Gluconic acid calcium salt | google.comgoogle.com |

| Glucose | Aspergillus niger or Gluconobacter oxydans, Calcium Carbonate | Fermentation & Neutralization | D-Gluconic acid calcium salt | chembk.com |

Structural Elucidation and Coordination Chemistry

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, FTIR)

Spectroscopic methods provide valuable insights into the molecular structure and bonding within D-gluconic acid calcium salt, hydrate (B1144303).

Fourier-Transform Infrared (FTIR) Spectroscopy has been instrumental in identifying the key functional groups present in the molecule. The FTIR spectrum of calcium gluconate monohydrate exhibits characteristic absorption bands that confirm its structure. A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups and the water of hydration. The presence of the carboxylate group (COO⁻) is confirmed by a strong absorption peak around 1595 cm⁻¹, corresponding to the asymmetric stretching vibration of the C=O bond.

| Spectral Region (cm⁻¹) | Assignment |

| 3600-3200 | O-H stretching (hydroxyl groups and water of hydration) |

| ~1595 | Asymmetric C=O stretching (carboxylate) |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for probing the local environment of atomic nuclei in solid samples. While detailed solid-state NMR studies specifically on D-gluconic acid calcium salt, hydrate, are not extensively reported in the reviewed literature, this technique would be invaluable for providing information on the different carbon environments within the gluconate backbone and for distinguishing between crystalline and amorphous forms of the compound. Such an analysis could also shed light on the dynamics of the water molecule within the crystal lattice.

X-ray Diffraction and Crystallographic Analysis of D-Gluconic Acid Calcium Salt Hydrate

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure of this compound, has been determined by single-crystal X-ray diffraction. The monohydrate form crystallizes in the orthorhombic space group P212121 core.ac.uk. The asymmetric unit of this structure contains one calcium ion, two gluconate anions, and one water molecule core.ac.uk.

D-gluconic acid calcium salt exhibits polymorphism, existing in different crystalline forms. A common form is the metastable monohydrate. There is also a stable anhydrous form, referred to as Form I rsc.org. The transition between these forms is temperature-dependent; the monohydrate is more stable below 292 K, while Form I is the more stable form above this temperature rsc.orgnih.gov.

In the crystal structure of the monohydrate, the calcium ion is in a nine-coordinate environment, which is an unusually high coordination number for calcium core.ac.uk. The calcium center is coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the gluconate ligands, as well as the water molecule. One of the gluconate ligands demonstrates a notable binding mode, coordinating to three separate calcium centers core.ac.uk.

The structure is characterized by the formation of one-dimensional coordination polymers along the crystallographic a-axis, where adjacent calcium centers are linked by three μ-oxo bridges with a Ca-Ca separation of 3.7312 (2) Å core.ac.uk. The crystal packing is further stabilized by an extensive network of intermolecular hydrogen bonds. The water molecule plays a crucial role in this network, acting as both a hydrogen bond donor and acceptor, linking adjacent polymeric chains core.ac.uk. The gluconate anions themselves feature a nearly planar carbon backbone core.ac.uk.

While specific studies on deformation-induced transformations are limited, the compound is known to undergo solution-mediated phase transformations. The metastable monohydrate can transform into the more stable anhydrous Form I when in contact with a solvent, such as water rsc.orgnih.gov. This transformation is influenced by factors such as temperature, agitation rate, and solid loading nih.gov. The process is understood to be controlled by the nucleation and growth of the stable Form I rsc.orgnih.gov.

Aqueous Solution Chemistry and Calcium(II) Complexation

In aqueous solution, the behavior of the gluconate anion and its interaction with calcium ions are of significant interest.

Studies using ¹H NMR spectroscopy have shown that in aqueous solution, the gluconate anion can exist in different conformations, with a zigzag and a cyclic form being identified researchgate.net. The predominant conformation is the zigzag form researchgate.net. As the concentration of calcium gluconate in the solution increases, there is evidence of the formation of intermolecular hydrogen bonds, which leads to changes in the spatial structure of the molecules researchgate.netresearchgate.net.

In solution, calcium ions (Ca²⁺) form complexes with gluconate anions (Gluc⁻). The primary complex formed has a 1:1 stoichiometry, denoted as [Ca(Gluc)]⁺ acs.org. The strength of this interaction is quantified by the formation constant (also known as the association or stability constant), K. Various studies have reported values for this constant, which can vary depending on the experimental conditions such as ionic strength and temperature.

The following table summarizes some of the reported formation constants for the calcium-gluconate complex at 25°C.

| Complex | Log K | Ionic Strength (M) | Reference |

| [Ca(Gluc)]⁺ | 1.15 ± 0.09 | 1.0 (NaCl) | acs.org |

| [Ca(Gluc)]⁺ | 1.21 | Not Specified | researchgate.net |

| [Ca(Gluc)]⁺ | 1.08 | Not Specified | researchgate.net |

The formation of this complex is a key factor in the aqueous solubility of this compound acs.org. The chelation of the calcium ion by the gluconate, involving the carboxylate group and adjacent hydroxyl groups, contributes to the stability of the complex in solution mpg.de.

Metal-Ligand Binding Modes and Coordination Sites (e.g., carboxylate, hydroxyl groups)

The chelation of the calcium ion (Ca²⁺) by the D-gluconate anion is a complex process involving multiple potential binding sites. The enhanced stability of these complexes, when compared to those formed with simple monocarboxylic acids, is primarily attributed to the participation of the alcoholic hydroxyl (OH) groups in addition to the terminal carboxylate (COO⁻) group. This multidentate coordination leads to the formation of stable five-membered chelate rings.

The binding of Ca²⁺ to gluconate is considered to be of low affinity. The apparent dissociation constant (K_D) for this interaction has been reported to be around 15.5 mM. nih.gov This characteristic is important in contexts where a buffered or readily exchangeable source of calcium is required.

pH-Dependent Chelation Dynamics

The chelation of calcium by D-gluconate is highly dependent on the pH of the solution. The complexation properties are particularly pronounced and the resulting complexes are exceptionally stable in alkaline to hyperalkaline (pH > 12) conditions. researchgate.netmpg.de This heightened stability is a direct consequence of the deprotonation of one or more of the alcoholic hydroxyl groups at elevated pH. The resulting alcoholate ions are stronger ligands than the neutral hydroxyl groups, leading to the formation of very stable chelate complexes with a variety of metal cations, including Ca²⁺. researchgate.netmpg.de

The effect of pH on the calcium-binding affinity of gluconate has been demonstrated through fluorimetric titration methods. For instance, a slight acidification from pH 7.2 to 6.0 has minimal effect on the apparent dissociation constant (K_D). However, a more significant decrease in pH to 5.0 can lead to a more than five-fold increase in the K_D, indicating a weaker binding of calcium at more acidic conditions. nih.gov This is because at lower pH values, the hydroxyl groups are protonated and less available for coordination, and the carboxylate group itself can become protonated, further reducing its coordinating ability. The deprotonation of hydroxyl groups at high pH is a key factor in the formation of highly stable, and in some cases, multinuclear calcium-gluconate complexes.

Comparison with Other Metal-Gluconate and Sugar Carboxylate Complexes (e.g., Al(III), Cu(II), Pr(III), L-gulonate)

The coordinating ability of D-gluconate is not limited to calcium; it forms stable complexes with a wide range of metal ions. A comparison with other metal-gluconate and sugar carboxylate complexes reveals important trends in coordination chemistry.

Aluminum (III): Al³⁺ is a hard metal ion that preferentially coordinates with oxygen donor atoms like those in carboxylates and alcoholates. researchgate.net The complexation of Al³⁺ with D-gluconate has been extensively studied, with the formation of various complex species being identified across a pH range of 2 to 10. researchgate.net Similar to calcium, the deprotonation of the hydroxyl groups of gluconate is promoted by the presence of the metal ion. researchgate.net

Copper (II): The interaction of Cu²⁺ with D-gluconate also leads to the formation of stable complexes. The metal-promoted deprotonation of the hydroxyl groups is a feature of this system as well. researchgate.net

Praseodymium (III): Studies on the complexation of Pr³⁺ with D-gluconate have also demonstrated the phenomenon of metal-promoted deprotonation of the ligand's hydroxyl groups. researchgate.net

L-gulonate: A comparative study of the complex formation between Ca²⁺ and L-gulonate (an epimer of D-gluconate) in strongly alkaline media revealed the formation of highly stable trinuclear species. This highlights that the stereochemistry of the sugar carboxylate ligand plays a crucial role in determining the structure and stability of the resulting metal complexes.

In alkaline aqueous solutions containing polyhydroxy carboxylates and a hard metal ion such as Ca²⁺, Fe³⁺, or Al³⁺, the formation of heteropolynuclear complexes has been observed. researchgate.net These mixed-metal complexes often exhibit remarkably high stability. researchgate.net

Lactonization Equilibria of D-Gluconic Acid in Solution

In aqueous solutions, D-gluconic acid exists in equilibrium with its corresponding lactones (cyclic esters). This lactonization is a reversible intramolecular esterification reaction between the carboxylic acid group and one of the hydroxyl groups along the sugar chain. The two primary lactones formed are D-glucono-δ-lactone (a six-membered ring, also known as D-glucono-1,5-lactone) and D-glucono-γ-lactone (a five-membered ring, or D-glucono-1,4-lactone).

The position of this equilibrium is significantly influenced by the pH of the solution. In acidic aqueous solutions, the protonation of the gluconate anion is coupled with the lactonization of the resulting gluconic acid. researchgate.net As the pH decreases, the formation of lactones is favored. researchgate.net

Studies have shown that the δ-lactone forms more readily than the γ-lactone. researchgate.netosti.gov In a 0.1 M gluconate solution at room temperature, if the pH is above 2.5, only the δ-lactone is significantly generated. researchgate.netosti.gov When the pH is lowered below 2.0, the formation of the γ-lactone becomes observable, although the δ-lactone remains the predominant species. researchgate.netosti.gov

The equilibrium and kinetic parameters for the lactonization of D-gluconic acid have been determined. At an ionic strength of 0.1 M NaClO₄ and room temperature, the deprotonation constant (log Kₐ) for the carboxylic group was found to be 3.30 ± 0.02. The δ-lactonization constant (log K_L) was determined to be -(0.54 ± 0.04). osti.gov The rate constants for the δ-lactonization (k₁) and the reverse hydrolysis reaction (k₋₁) at a pH of approximately 5.0 have been estimated to be 3.2 x 10⁻⁵ s⁻¹ and 1.1 x 10⁻⁴ s⁻¹, respectively. osti.gov In commercially available 50% (w/w) aqueous solutions of gluconic acid, the acid coexists with about 5% of its lactones at room temperature. monash.edu

Interactive Data Table: Lactonization Equilibria of D-Gluconic Acid

| Parameter | Value | Conditions |

| Carboxylic Acid Deprotonation (log Kₐ) | 3.30 ± 0.02 | I = 0.1 M NaClO₄, Room Temp. |

| δ-Lactonization Constant (log K_L) | -(0.54 ± 0.04) | I = 0.1 M NaClO₄, Room Temp. |

| δ-Lactonization Rate Constant (k₁) | 3.2 x 10⁻⁵ s⁻¹ | pH ~ 5.0 |

| δ-Lactone Hydrolysis Rate Constant (k₋₁) | 1.1 x 10⁻⁴ s⁻¹ | pH ~ 5.0 |

Advanced Analytical Research Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of D-Gluconic acid calcium salt, hydrate (B1144303). Its versatility allows for the separation, identification, and quantification of the gluconate moiety and related substances with high precision and accuracy.

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the simultaneous estimation of calcium gluconate and other compounds. jsmcentral.orgjsmcentral.org A typical method involves using a C18 column with an isocratic mobile phase, allowing for the separation of analytes within a short run time. jsmcentral.orgjsmcentral.org For instance, a method has been developed using an Inertsil C18-3 column (4.6 mm x 150 mm, 5µm) with a mobile phase consisting of 1% (v/v) phosphoric acid in water and methanol (B129727) (90:10, v/v) at a flow rate of 1.0 mL/min, with detection at 210 nm. jsmcentral.orgjsmcentral.org This method demonstrated good linearity for calcium gluconate in the concentration range of 1.92-2.88 mg/mL, with a correlation coefficient of 0.9982. jsmcentral.orgjsmcentral.org

The method's suitability is further established through validation parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ), which were found to be 32.7 µg/mL and 96.6 µg/mL for calcium gluconate, respectively. jsmcentral.orgjsmcentral.org HPLC can also be utilized to analyze related substances and degradation impurities, such as 5-hydroxymethyl furoic acid, which can form under thermal stress. chinjmap.com Another approach utilizes a hydrogen ion chromatography column with a differential refractive index detector for the analysis of related substances. google.com

Table 1: HPLC Method Parameters for Calcium Gluconate Analysis

| Parameter | Value |

|---|---|

| Column | Inertsil C18-3 (4.6 mm x 150 mm, 5µm) jsmcentral.orgjsmcentral.org |

| Mobile Phase | 1% (v/v) Phosphoric Acid : Methanol (90:10, v/v) jsmcentral.orgjsmcentral.org |

| Flow Rate | 1.0 mL/min jsmcentral.orgjsmcentral.org |

| Detection Wavelength | 210 nm jsmcentral.orgjsmcentral.org |

| Linearity Range | 1.92-2.88 mg/mL jsmcentral.orgjsmcentral.org |

| Correlation Coefficient (r²) | 0.9982 jsmcentral.org |

| LOD | 32.7 µg/mL jsmcentral.org |

| LOQ | 96.6 µg/mL jsmcentral.org |

HPLC is an invaluable tool for in-process control during the manufacturing of formulations containing D-Gluconic acid calcium salt, hydrate. It can be used to monitor the concentration of calcium gluconate and any stabilizers present, such as calcium saccharate, in injection solutions. chromservis.eu The purity of the final product is also assessed using HPLC by detecting and quantifying any potential impurities or degradation products. chinjmap.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, alkali, and heat, are conducted to establish the stability-indicating capability of the HPLC method. jsmcentral.orgjsmcentral.org For example, degradation studies have been performed by treating a solution of calcium gluconate (2400 μg/ml) with 0.1M HCl and 0.1M NaOH, and by heating it at 80°C. jsmcentral.orgjsmcentral.org

Potentiometric Titration and Ion-Selective Electrode Techniques for Complexation Studies

Potentiometric titrations are a fundamental technique for studying the complexation chemistry of gluconate with calcium ions. researchgate.net These studies provide insights into the formation of various complex species in solution. By titrating a solution of sodium gluconate with a strong acid, the protonation constants of the gluconate ion can be determined. researchgate.net

Calcium-ion selective electrodes (Ca-ISEs) are used for the direct measurement of calcium ion activity in solution. libretexts.orgmt.com This technique is particularly useful for studying the equilibrium between free calcium ions and those complexed with gluconate. The measurement setup consists of a calcium ISE and a reference electrode, which are connected to a voltmeter. libretexts.org The potential difference between the electrodes is related to the activity of the calcium ions in the sample. libretexts.org For accurate measurements, especially at low concentrations, an ionic strength adjuster (ISA) is often added to both standards and samples to maintain a constant ionic background. vernier.com

Mass Spectrometry (e.g., ESI-MS) for Species Identification in Solution

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique that allows for the analysis of non-covalent complexes in the gas phase, providing valuable information about the species present in the original solution. springernature.com ESI-MS can be used to identify the stoichiometry of calcium-gluconate complexes. nih.gov When coupled with liquid chromatography (LC-MS/MS), it becomes a highly selective and sensitive method for the simultaneous quantification of different metal gluconates, such as ferrous gluconate and calcium gluconate, in various matrices. researchgate.net In such methods, specific precursor and product ions are monitored in multiple reaction monitoring (MRM) mode to ensure accurate quantification. researchgate.net

UV-Visible Spectrophotometry for Calcium Content Analysis

While the gluconate part of the molecule does not have a strong chromophore for direct UV-Visible spectrophotometric analysis, indirect methods can be employed for the determination of the calcium content. One such method involves the formation of a colored complex. Calcium ions can form a red-violet complex with glyoxal (B1671930) bis(2-hydroxyanil), which can be measured spectrophotometrically at a wavelength of 550 nm. mt.com Another approach involves the oxidation of calcium gluconate with sodium periodate (B1199274) to produce formaldehyde, which then reacts with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) to form a yellow-colored product with a maximum absorbance at 412 nm. semanticscholar.org

A comparative study analyzing the calcium content in a calcium gluconate product found the content to be 97.76% by UV spectroscopy and 96.41% by titration. wjpsronline.com This indicates that UV-Visible spectrophotometry can be a viable and efficient method for quantifying calcium in pharmaceutical and nutraceutical products. wjpsronline.com

Table 2: Comparison of Analytical Methods for Calcium Content in Calcium Gluconate

| Analytical Method | Reported Calcium Content (%) |

|---|---|

| UV-Visible Spectrophotometry | 97.76 wjpsronline.com |

| Titration | 96.41 wjpsronline.com |

Other Advanced Analytical Techniques (e.g., Isotachophoresis, Atomic Absorption Spectroscopy)

Isotachophoresis is an electrophoretic separation technique that can be used for the analysis of ions, including gluconate. In isotachophoresis, sample ions are separated based on their electrophoretic mobility between a leading electrolyte with a high mobility ion and a terminating electrolyte with a low mobility ion. sci-hub.st

Atomic Absorption Spectroscopy (AAS) is a well-established and sensitive technique for determining the concentration of specific metal elements, including calcium. ccri.educcri.edu In AAS, a solution containing the sample is aspirated into a flame, where it is atomized. ccri.educcri.edu A light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the flame. The amount of light absorbed by the ground-state atoms is proportional to the concentration of the element in the sample. ccri.educcri.edu To overcome interferences from substances like phosphate (B84403) and sulfate (B86663), a releasing agent such as lanthanum chloride is typically added to the samples and standards. nemi.gov The calcium content is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of known calcium concentrations. ccri.educcri.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Calcium gluconate |

| Calcium saccharate |

| 5-hydroxymethyl furoic acid |

| Sodium gluconate |

| Ferrous gluconate |

| Glyoxal bis(2-hydroxyanil) |

| Sodium periodate |

| Formaldehyde |

| Acetylacetone |

| Ammonium acetate |

Industrial and Non Biological Applications and Mechanisms

Advanced Cleaning and Surface Treatment Technologies

The chelating properties of D-Gluconic acid calcium salt make it a valuable component in various industrial cleaning and surface treatment applications. nih.govchemger.com It effectively sequesters metal ions, preventing them from interfering with the cleaning process or forming undesirable deposits. quimidroga.com

In industrial settings such as breweries, dairies, and bottling plants, the formation of scale from hard water minerals (primarily calcium and magnesium salts) on equipment is a persistent issue. google.comthedairysite.com D-Gluconic acid calcium salt and its related compounds are used in alkaline cleaning formulations to prevent and remove such scale. riverlandtrading.com The gluconate ion chelates the calcium and magnesium ions, keeping them in solution and preventing them from precipitating as hard scale on surfaces. google.com This is particularly important in bottle washing operations, where the combination of alkaline cleaning agents and hard rinse water can lead to significant scale buildup on both the glassware and the washing equipment. google.com In dairy equipment, it aids in the removal of milkstone, a tough deposit composed of both mineral and organic soils. thedairysite.com

D-Gluconic acid and its salts are also employed in the treatment of metal surfaces. They can be used as a component in cleaning compositions for derusting and corrosion inhibition. riverlandtrading.comgoogle.com The compound's ability to chelate iron ions helps in the removal of rust from steel surfaces. made-in-china.com Furthermore, it can contribute to the passivation of metal surfaces, a process that forms a protective, non-reactive layer, thereby increasing the metal's resistance to corrosion. researchgate.net For instance, gluconic acid has been shown to inhibit the corrosion of stainless steel and nickel in acidic cleaning solutions, a surprising finding given its traditional use in alkaline environments. google.com This passivation effect is crucial for maintaining the integrity and longevity of metal equipment in various industries. researchgate.net

Industrial Water Treatment as a Chelating Agent

In industrial water systems, such as cooling towers and boilers, the presence of dissolved metal ions can lead to scale formation and corrosion, reducing efficiency and causing damage. riverlandtrading.comquimidroga.com D-Gluconic acid calcium salt acts as an effective chelating agent in water treatment formulations to mitigate these problems. thinkdochemicals.com

By forming stable, water-soluble complexes with problematic metal ions like calcium, magnesium, and iron, it prevents their precipitation and the subsequent formation of scale on heat exchange surfaces and in pipes. quimidroga.comthinkdochemicals.com This scale inhibition is vital for maintaining the operational efficiency and extending the lifespan of the equipment. thinkdochemicals.com The chelating action also helps to inhibit corrosion by sequestering metal ions that could otherwise participate in corrosive reactions. quimidroga.com The biodegradable nature of gluconates makes them an environmentally friendlier alternative to some other chelating agents used in water treatment. thinkdochemicals.com

| Application Area | Function | Mechanism | Reference |

|---|---|---|---|

| Bottle Washing | Scale Prevention | Chelates Ca²⁺ and Mg²⁺ ions from hard water, preventing precipitation in alkaline solutions. | google.com |

| Dairy Equipment Cleaning | Milkstone Removal | Dissolves mineral components of milkstone through chelation. | thedairysite.com |

| Metal Surface Treatment | Derusting & Corrosion Inhibition | Sequesters iron ions to remove rust and forms a protective passivation layer on the metal surface. | chemategroup.comgoogle.com |

| Industrial Water Systems | Scale & Corrosion Inhibition | Forms stable, soluble complexes with metal ions, preventing their deposition and participation in corrosion. | quimidroga.comthinkdochemicals.com |

Food Processing Applications (e.g., acidity regulation, coagulant, bitterness inhibition)

D-Gluconic acid calcium salt, hydrate (B1144303), and its related gluconate salts serve multiple functions in the food industry. The gluconate anion is a product of glucose oxidation and is found naturally in foods like fruit and honey. wikipedia.org In processed foods, it is utilized as an acidity regulator. wikipedia.org

As a sequestrant, it is used in cleaning solutions within the food industry and can be applied in washing solutions for eggs and for preventing staining on the exteriors of canned goods. oecd.org In meat processing, calcium gluconate has been shown to be as effective as calcium chloride in the "calcium activated Tenderization" process, which involves injecting the calcium salt post-mortem to activate calpain enzymes that tenderize the meat. oecd.org Furthermore, gluconate salts are used in sausage products to enhance their water-binding properties. oecd.org

Role in Preventing Salt Precipitation (e.g., calcium lactate)

A study investigating the effect of sodium gluconate on calcium lactate (B86563) solubility demonstrated this preventative action. Solutions of calcium lactate were prepared with varying concentrations of sodium gluconate and observed for crystal formation over 21 days.

| Sodium Gluconate Concentration (% wt/wt) | Observation of Calcium Lactate Crystals (CLC) |

|---|---|

| 0% | CLC formed after the first day and continued to accumulate. nih.govumn.edu |

| 0.5% | A minute amount of CLC was visible after 21 days of storage. nih.govumn.edu |

| 1.0% - 4.0% | No visible CLC formation after 21 days of storage. nih.gov |

Analysis confirmed that the presence of gluconate resulted in higher concentrations of dissolved calcium and lactic acid in the supernatant, confirming its ability to increase the solubility of calcium lactate. nih.govumn.edu

Textile and Dyeing Industry Applications

In the textile and dyeing industry, gluconate salts are used primarily due to their chelating properties. wikipedia.org The gluconate anion can sequester metal ions such as calcium, iron, and aluminum. wikipedia.org This action is critical in dyeing processes where the presence of hard water minerals or other metal impurities can interfere with the dye, leading to uneven coloring or spotting. By forming stable complexes with these metal ions, gluconates prevent their interference, ensuring consistent and high-quality dyeing results. Chromium (III) salts, for example, are used to fix certain textile dyes. psu.edu

Applications in Organic Synthesis and Reaction Media

Aqueous solutions of gluconic acid are utilized as a medium for organic synthesis. wikipedia.org The properties of the gluconate molecule can create a unique reaction environment. While specific applications involving the calcium salt hydrate are not extensively detailed, the general use of gluconic acid solutions indicates its utility in facilitating chemical reactions.

Humectant and Sequestrant Roles in Various Formulations

The primary role of D-Gluconic acid calcium salt in various formulations is as a sequestrant. wikipedia.orgoecd.org The gluconate anion is an effective chelating agent for a wide range of divalent and trivalent metal cations, including calcium (Ca²⁺), iron (Fe²⁺), and aluminum (Al³⁺). wikipedia.org This ability to "capture" and inactivate metal ions is valuable in cleaning products, where it dissolves mineral deposits, particularly in alkaline solutions. wikipedia.org This sequestering action prevents the precipitation of metal hydroxides and improves the efficiency of detergents.

Corrosion Inhibition Mechanisms

Calcium gluconate is an effective corrosion inhibitor for mild steel, particularly in neutral to alkaline aqueous environments like simulated cooling water systems. pmpinc.comresearchgate.net Its mechanism of action involves the formation of a protective film on the metal's surface. pmpinc.compmpinc.com This process inhibits the diffusion of dissolved oxygen to the metal, thereby lowering the corrosion rate. pmpinc.com

The proposed mechanism involves several steps:

Diffusion: Calcium gluconate diffuses from the bulk solution to the surface of the mild steel. pmpinc.compmpinc.com

Complex Formation: On the anodic (positively charged) regions of the metal surface, an iron(II)-gluconate complex (Fe²⁺-gluconate) is formed. This reaction releases calcium ions (Ca²⁺). pmpinc.compmpinc.com

Precipitation: The released Ca²⁺ ions migrate to the cathodic (negatively charged) sites and react with hydroxide (B78521) ions (OH⁻) to form calcium hydroxide (Ca(OH)₂). pmpinc.compmpinc.com

Protective Film: The combination of the Fe²⁺-gluconate complex and the precipitated Ca(OH)₂ creates a durable, thin protective film over the entire metal surface, preventing further corrosion. pmpinc.compmpinc.com

Studies have shown that the inhibitive action of calcium gluconate increases with its concentration (at pH 6 and above) and with the soaking time, reaching a stable state after approximately six hours. researchgate.net

| Location on Metal Surface | Chemical Reaction | Result |

|---|---|---|

| Anodic Regions | Fe²⁺ + Calcium Gluconate → Fe²⁺-gluconate + Ca²⁺ pmpinc.com | Formation of an iron-gluconate complex. |

| Cathodic Sites | Ca²⁺ + 2OH⁻ → Ca(OH)₂ pmpinc.com | Precipitation of calcium hydroxide. |

| Overall Surface | Combination of Fe²⁺-gluconate and Ca(OH)₂ | Formation of a stable, protective film. pmpinc.compmpinc.com |

This mechanism makes calcium gluconate a non-toxic and environmentally friendly alternative to traditional corrosion inhibitors like chromates and polyphosphates. pmpinc.com

Environmental Behavior and Degradation Studies

Biodegradation Pathways and Kinetics

D-Gluconic acid calcium salt, hydrate (B1144303) is expected to readily dissociate in the environment to the gluconate anion and a calcium cation. epa.gov The environmental behavior of the substance is therefore primarily dictated by the properties of the gluconate anion. oecd.org Gluconic acid and its derivatives are naturally occurring substances and are important intermediates in carbohydrate metabolism. oecd.org

Studies and assessments, often using data from analogous substances like sodium gluconate due to similar behavior in the environment, indicate that the gluconate anion is readily biodegradable under both aerobic and anaerobic conditions. epa.govepa.gov An experimental study following OECD Guideline 301D demonstrated that sodium gluconate achieved greater than 60% biodegradation within 10 days, classifying it as readily biodegradable in an aerobic environment. epa.gov Another study on a formulation containing calcium gluconate reported 78% biodegradation over a 15-day period, according to OECD Test Guideline 301. merck.commerck.com

Under anaerobic conditions, it is anticipated that calcium gluconate would also undergo complete biodegradation. epa.gov Based on read-across data from sodium gluconate, complete anaerobic biodegradation is expected to occur within 35 days. epa.gov The degradation pathways are part of the natural carbohydrate cycle, with D-gluconic acid being an oxidation product of glucose. oecd.orginchem.org In mammals, for instance, a portion of administered gluconate is metabolized, while the rest is excreted unchanged. inchem.org

Environmental Fate and Transport in Aquatic and Terrestrial Systems

The environmental transport of D-Gluconic acid calcium salt, hydrate is largely influenced by its high water solubility. fishersci.com This property suggests that the compound is likely to be mobile in the environment, particularly in aquatic and soil systems. fishersci.com Once in an aqueous environment, the salt readily dissociates, releasing the gluconate anion and calcium ions. epa.gov

The potential for transport between environmental compartments has been evaluated. The very low estimated octanol-water partition coefficient (Log Kow) of -7.51 indicates a very low tendency to adsorb to organic matter in soil and sediment. oecd.org Consequently, leaching through the soil profile into groundwater could be a potential transport pathway.

In addition to transport, abiotic degradation processes can influence its fate. Photodegradation, the breakdown of compounds by light, is a potential pathway in the atmosphere. The estimated atmospheric photodegradation half-life for D-Gluconic acid calcium salt is approximately 1.68 hours, suggesting rapid degradation in the air. oecd.org

Assessment of Environmental Persistence and Bioaccumulation Potential

Based on its rapid and complete biodegradation, this compound is not considered to be persistent in the environment. epa.govoecd.org Regulatory assessments by bodies such as the U.S. Environmental Protection Agency (EPA) have concluded that the substance is readily biodegradable, which is a key factor in its designation as a low-priority substance for risk evaluation. epa.govepa.gov This aligns with QSAR (Quantitative Structure-Activity Relationship) models which also predict a lack of persistence. oecd.org

The potential for bioaccumulation is also considered to be low. oecd.org Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The high water solubility and very low octanol-water partition coefficient (Log Kow) are strong indicators of a low potential to accumulate in the fatty tissues of organisms. oecd.org Furthermore, assessments of chemical mixtures containing the substance have concluded that it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). merck.com

Future Research Directions and Emerging Applications

Development of Greener Synthesis Routes and Sustainable Productiongoogle.com

The conventional production of calcium gluconate often relies on fermentation processes, which, while effective, present opportunities for environmental and efficiency improvements. procurementresource.comnus.edu.sg Future research is increasingly focused on developing greener and more sustainable synthesis routes. A primary area of this research is the utilization of biomass and agro-industrial waste as feedstocks. nih.gov This approach not only provides a cost-effective alternative to purified glucose but also addresses waste management challenges.

Key research thrusts include:

Biocatalysis: The use of isolated enzymes, such as glucose oxidase and catalase, offers a more direct and potentially more efficient conversion of glucose to gluconic acid. frontiersin.orgsrce.hr This enzymatic process can operate under milder conditions and may reduce the formation of byproducts, simplifying purification steps. google.comgoogle.com Research is focused on enhancing the stability and activity of these enzymes to meet industrial demands. frontiersin.org

Waste Valorization: Studies are actively exploring the conversion of various waste streams, including potato waste, sugarcane molasses, and fruit musts, into gluconic acid. researchgate.netacs.org This aligns with the principles of a circular economy by transforming low-value byproducts into a valuable chemical.

| Feedstock | Microorganism/Enzyme | Reported Gluconic Acid Yield/Productivity |

| Potato Pulp | Gluconobacter oxidans | 81.4 g/L with a productivity of 4.07 g/L/h acs.org |

| Sugarcane Molasses | Aspergillus niger | 69.87 g/L researchgate.net |

| Banana-must | Aspergillus niger | 61.28 g/L researchgate.net |

| Grape-must | Aspergillus niger | 54.25 g/L researchgate.net |

These greener routes aim to reduce the carbon footprint, lower energy consumption, and minimize waste generation associated with calcium gluconate production.

Exploration of Novel Materials Science Applications (e.g., high-specific surface area microspheres)

Beyond its established uses, calcium gluconate is emerging as a critical component in the development of advanced materials, particularly in the biomedical field. Its biocompatibility and role in biological processes make it an attractive candidate for tissue engineering and drug delivery applications.

A significant area of innovation is its use in injectable hydrogels . Researchers have developed an injectable alginate hydrogel that uses calcium gluconate-loaded porous microspheres as a cross-linking agent. nih.govnih.gov This system is being investigated for cartilage tissue engineering. nih.govnih.gov The slow release of calcium ions from the gluconate salt facilitates the controlled gelling of the alginate, allowing it to be injected in a minimally invasive manner to fill cartilage defects. nih.govnih.govresearchgate.net This injectable scaffold provides a three-dimensional structure that supports the growth of chondrocytes, the cells responsible for cartilage formation. nih.govresearchgate.net

Furthermore, calcium gluconate is being explored to enhance the properties of bone cement . wbcil.com Its inclusion in bone cement formulations can improve the handling characteristics of the cement, making it easier for surgeons to apply. wbcil.com More importantly, the release of calcium ions can promote bone growth around the implant, potentially leading to better integration and long-term stability. wbcil.com

Advanced Modeling and Simulation of Molecular Interactions and Processes

To unlock the full potential of calcium gluconate in its existing and emerging applications, a fundamental understanding of its molecular behavior is crucial. Advanced modeling and simulation techniques are providing unprecedented insights into its structure, conformation, and interactions.

Researchers are employing computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to study the compound at the atomic level. researchgate.netnih.gov These studies help in understanding:

Conformational Analysis: Studies have shown that the gluconate molecule can exist in different spatial arrangements, or conformations, such as "zigzag" and "cyclic" forms. researchgate.net Understanding the predominant conformation in different environments is key to predicting its reactivity and interaction with other molecules.

Molecular Interactions: Simulations are used to investigate the binding of calcium ions to the gluconate molecule and how these complexes interact with other systems, such as biological macromolecules or the surfaces of developing crystals. nih.gov This is particularly relevant in understanding its role in biomineralization and its function in hydrogel formation.

Spectroscopic Correlation: Computational models are used to interpret experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netresearchgate.net By calculating theoretical spectra for different molecular structures, researchers can identify the specific radical species formed, for instance, upon irradiation, and relate them to the molecule's conformation. researchgate.netresearchgate.net

These advanced modeling techniques are essential for the rational design of new materials and for optimizing processes involving calcium gluconate.

Integration in Circular Economy Approaches and Waste Valorizationgoogle.com

The principles of a circular economy, which emphasize the reuse and recycling of materials to minimize waste, are highly relevant to the future of calcium gluconate production and use. Research is actively focused on integrating this compound into circular economic models, primarily through the valorization of calcium-rich waste streams. itri.org.twresearchgate.net

Industrial and agricultural byproducts that are rich in calcium, such as eggshells, seashells, and certain industrial sludges, are being investigated as sustainable sources of calcium for producing calcium gluconate and other high-value calcium derivatives. bohrium.commdpi.comnih.gov This approach offers a dual benefit: it reduces the environmental burden of waste disposal and provides an alternative, often cheaper, source of raw materials compared to virgin mineral sources. itri.org.twmdpi.com

The process typically involves:

Pre-treatment of the waste to clean and prepare the calcium-rich material. itri.org.tw

Extraction and purification of calcium, often by converting it to calcium oxide or calcium hydroxide (B78521). itri.org.tw

Reaction with gluconic acid (which itself can be produced from waste biomass) to synthesize calcium gluconate.

This circular approach not only makes the production of calcium gluconate more sustainable but also contributes to a broader industrial ecology where the waste from one process becomes the feedstock for another. acs.orgresearchgate.net

Expanding Roles in Industrial Biotechnology beyond Traditional Production

The role of calcium gluconate in industrial biotechnology is expanding beyond its production via fermentation. It is now being recognized as a key enabling component in other biotechnological applications, particularly in the formulation of biocontrol agents.

In agriculture, there is a growing demand for biological alternatives to chemical pesticides. However, the viability and shelf-life of these microbial biocontrol agents are significant challenges. Recent research has shown that calcium gluconate can be a superior cross-linking agent for encapsulating microorganisms like fungi and yeast in alginate beads. researchgate.net

Compared to the commonly used calcium chloride, calcium gluconate has been found to:

Improve viability: Microorganisms encapsulated using calcium gluconate show higher survival rates after the drying and rehydration process, which is crucial for their commercial application. researchgate.net

Enhance shelf life: The resulting beads exhibit lower hygroscopicity, leading to a longer shelf life for the encapsulated fungi. researchgate.net

Provide a nutritive effect: The gluconate component can serve as a nutrient source for the encapsulated microbes, promoting their growth and efficacy upon application. researchgate.net

This innovative use of calcium gluconate as a formulation aid demonstrates its potential to contribute to more sustainable agricultural practices by improving the effectiveness of biological control agents. researchgate.net This represents a significant expansion of its role in industrial biotechnology, moving from being the product to being a critical component in the delivery of other bio-based products.

Q & A

Q. What laboratory methods are recommended for synthesizing D-Gluconic acid calcium salt hydrate?

The compound is typically synthesized via neutralization reactions. For example, calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) is reacted with D-gluconic acid under controlled pH conditions. Ashford’s Dictionary of Industrial Chemicals specifies that sodium gluconate can also be reacted with calcium hydroxide to form the calcium salt . Post-synthesis, crystallization in aqueous media yields the hydrated form. Monitoring reaction pH and temperature ensures optimal yield.

Q. How can researchers characterize the purity and structural integrity of D-Gluconic acid calcium salt hydrate?

Key methods include:

- HPLC : Purity ≥99% (as per product specifications in and ) .

- EDTA Titration : Used to quantify calcium content (e.g., 98.0–102.0% anhydrous basis in ) .

- Thermogravimetric Analysis (TGA) : Determines hydrate content via loss on drying (e.g., ≤3% in ) .

- FT-IR/NMR : Confirms functional groups (e.g., hydroxyl and carboxylate moieties) and structural consistency with the hydrate form .

Q. What are the solubility properties of D-Gluconic acid calcium salt hydrate, and how do they impact experimental design?